TRIMETHYLSILYL-L-(+)-ARABINOSE
Description
Properties
CAS No. |
18623-26-2 |
|---|---|
Molecular Formula |
C8H18O5Si |
Molecular Weight |
222.31102 |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl L + Arabinose
Direct Silylation of L-(+)-Arabinose
Direct silylation involves the reaction of the hydroxyl groups of L-(+)-arabinose with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers. This process can be tailored to achieve either complete silylation (per-O-silylation) or the selective protection of specific hydroxyl groups.
Per-O-silylation, the exhaustive silylation of all hydroxyl groups, is commonly employed for the GC analysis of carbohydrates. Several powerful silylating agents and their combinations are utilized for this purpose.
Hexamethyldisilazane (HMDS) is a potent silylating agent, often used in conjunction with a catalyst. The reaction with HMDS typically requires heating, and the by-product, ammonia, can be removed to drive the reaction to completion.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly volatile and reactive silylating agent, making it well-suited for derivatizing polar compounds like sugars. researchgate.net Its by-products are also volatile, which is advantageous for chromatographic analysis. For the analysis of arabinose in biological samples, a common protocol involves methoximation followed by silylation. nih.gov
Trimethylchlorosilane (TMCS) is often used as a catalyst in combination with other silylating agents like HMDS or BSTFA. It increases the reactivity of the primary silylating agent, enabling the derivatization of sterically hindered hydroxyl groups.
A typical protocol for the trimethylsilylation of arabinose for GC-MS analysis involves an initial methoximation step followed by silylation. researchgate.net
Table 1: Typical Reagents and Conditions for Per-O-Silylation of Arabinose for GC Analysis
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Methoximation | Pyridine (B92270) containing methoxylamine hydrochloride | Heat at 60°C for 15 min | Prevents ring formation and reduces the number of stereoisomers nih.gov |
| Trimethylsilylation | BSTFA with 1% TMCS | Heat at 60°C for 2 h | Complete silylation of all hydroxyl groups |
The use of catalysts can significantly enhance the efficiency of silylation reactions, allowing for milder conditions and shorter reaction times. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has emerged as a highly effective catalyst for the silylation of sugars using HMDS. researchgate.netresearchgate.net This catalytic system allows for the rapid and efficient per-O-silylation of monosaccharides at room temperature. researchgate.netresearchgate.net
The postulated catalytic cycle for TMSOTf-catalyzed HMDS silylation of an alcohol involves the activation of HMDS by TMSOTf to generate a more potent silylating agent. The alcohol then reacts with this activated species, and the catalyst is regenerated. researchgate.net This method's high efficiency makes it suitable for streamlined one-pot protection strategies. researchgate.netresearchgate.net
Table 2: TMSOTf-Catalyzed Per-O-Silylation of Monosaccharides
| Substrate | Silylating Agent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Monosaccharides (general) | HMDS | TMSOTf (catalytic) | CH2Cl2 | Room Temperature | ~10 min - 1 h | Excellent researchgate.netresearchgate.net |
Controlling the regioselectivity of silylation is crucial for the synthesis of carbohydrate building blocks for more complex molecules. This involves selectively protecting one or more hydroxyl groups while leaving others free for subsequent reactions.
One-pot procedures that combine multiple reaction steps without the need for intermediate purification offer significant advantages in terms of efficiency and waste reduction. nih.gov A highly efficient TMSOTf-catalyzed HMDS silylation of sugars can be integrated with subsequent reactions in a one-pot fashion. researchgate.net This approach has been demonstrated for the streamlined regioselective one-pot protection of unprotected sugars, leading to monosaccharide building blocks with well-differentiated hydroxyl groups. researchgate.net For instance, after per-O-trimethylsilylation, regioselective desilylation can be achieved to free a specific hydroxyl group for further functionalization. rsc.org
The regioselectivity of silylation is primarily governed by the steric and electronic properties of both the silylating agent and the hydroxyl groups of the sugar.
Steric Hindrance: Primary hydroxyl groups are generally less sterically hindered and therefore more reactive towards bulky silylating agents than secondary hydroxyl groups. rsc.orgorganic-chemistry.org This difference in reactivity is often exploited to achieve selective protection of the primary hydroxyl group. For L-arabinose, which lacks a primary hydroxyl group in its pyranose form, the relative steric accessibility of the secondary hydroxyls dictates the selectivity.
Electronic Effects: The nucleophilicity of the hydroxyl groups, which is influenced by the electronic environment within the sugar ring, also plays a role. However, steric factors are often the dominant determinant of regioselectivity in silylation reactions. rsc.org
The choice of a bulky silylating agent can induce regioselectivity due to steric hindrance. organic-chemistry.org
The outcome of a silylation reaction can be significantly influenced by parameters such as temperature, solvent, and reaction time.
Temperature: For per-O-silylation, heating is often employed to ensure the reaction goes to completion. For instance, in the derivatization of arabinose for GC analysis, a temperature of 60°C is commonly used. researchgate.net In contrast, TMSOTf-catalyzed silylations can often be performed at room temperature. researchgate.netresearchgate.net For some enzymatic reactions involving L-arabinose, temperatures can range from 40°C to 60°C for optimal activity. nih.govnih.gov While not direct silylation, this indicates the thermal stability of the molecule under certain conditions.
Solvent: The choice of solvent can affect the solubility of the sugar and the reactivity of the silylating agent. Pyridine is a common solvent for silylation as it also acts as a base to neutralize the acid by-product. Dichloromethane is often used for TMSOTf-catalyzed reactions. researchgate.net
Time: Reaction times can vary from a few minutes to several hours depending on the reagents, catalyst, and temperature. TMSOTf-catalyzed reactions are notably rapid, often completing within an hour. researchgate.netresearchgate.net Derivatization for GC analysis typically involves reaction times of around 2 hours to ensure complete silylation. tcichemicals.com
Optimization of these parameters is crucial for achieving the desired outcome, whether it be complete per-O-silylation for analytical purposes or a specific regioselective protection for synthetic applications.
Regioselective Silylation Strategies
Indirect Synthetic Routes to Silylated L-(+)-Arabinose Derivatives
Indirect routes to Trimethylsilyl-L-(+)-arabinose often involve multi-step sequences where L-arabinose is either built from other starting materials or used as a chiral template. These methods provide access to specific isomers and complex derivatives that may not be achievable through direct silylation.
Conversion from Other Arabinose Derivatives
The synthesis of silylated L-(+)-arabinose can be achieved by starting with a pre-existing, modified arabinose derivative. This approach is particularly useful when specific protecting groups are required at other positions on the sugar ring or when the arabinose molecule itself is synthesized as part of a longer sequence. For instance, L-arabinose derivatives can be synthesized from D-glucose or D-xylose precursors through a series of stereochemical inversions and functional group manipulations. researchgate.netresearchgate.net
In such a synthetic pathway, an intermediate like 2,3,5-tri-O-benzyl-L-arabinofuranose might be prepared. researchgate.net This protected derivative can then undergo further reactions. The final step towards obtaining this compound would involve the removal of the existing protecting groups (e.g., benzyl (B1604629) ethers via hydrogenolysis) followed by a standard silylation procedure. Silylation is a common derivatization technique used to increase volatility for gas chromatography or to protect hydroxyl groups. rsc.org Reagents such as a mixture of hexamethyldisilizane and trimethylchlorosilane in pyridine, or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently employed to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. nih.govwmich.edu
Access via Chiral Pool Approachesnih.gov
L-(+)-Arabinose is a valuable component of the "chiral pool," which comprises readily available, enantiopure natural products used as starting materials in complex organic synthesis. wikipedia.orguh.edu This strategy leverages the inherent, fixed stereochemistry of the starting material to build complex target molecules, preserving the chirality throughout the reaction sequence. wikipedia.org Carbohydrates, including arabinose, are widely used as chiral-pool starting materials because they contain numerous stereocenters. researchgate.net
In this context, L-arabinose serves as a foundational building block. For example, it can be used in the asymmetric synthesis of natural products like (–)-swainsonine or converted into derivatives of other rare sugars such as L-glucose. researchgate.netresearchgate.net The synthetic sequence typically involves:
Modification of the Arabinose Backbone : The L-arabinose molecule is chemically transformed through reactions like olefination, metathesis, or cyclization to construct a new molecular framework. researchgate.net
Intermediate Formation : These steps lead to a complex, chiral intermediate that retains the stereochemical integrity of the original L-arabinose.
Silylation : The hydroxyl groups of this intermediate are then protected as trimethylsilyl ethers. This is often done to increase the stability of the compound for subsequent steps or to make it volatile for analysis by gas chromatography-mass spectrometry (GC-MS). restek.com This derivatization step converts the final chiral product into its corresponding trimethylsilyl derivative.
Biocatalytic Approaches to Arabinose Precursors for Silylationsemanticscholar.org
Biocatalysis offers a powerful and highly specific alternative to traditional chemical synthesis for producing L-arabinose and its precursors. Enzymes and microbial systems can perform complex transformations under mild conditions, often with high yields and stereoselectivity. nih.gov L-arabinose itself can be produced commercially via the acid hydrolysis of natural polymers like gum arabic, followed by purification. mtak.hu However, biocatalytic methods are increasingly attractive.
Enzymes such as L-arabinose isomerase are key in the biotechnological production of rare sugars. nih.gov This enzyme can convert L-arabinose into L-ribulose, which is a precursor for the synthesis of L-ribose and various antiviral and anticancer L-nucleoside analogues. semanticscholar.orggithub.ionih.gov The enzymatic cascade can be designed to achieve complete conversion of the starting material. semanticscholar.org These biocatalytically produced monosaccharides, including L-arabinose isolated from microbial fermentation or enzymatic hydrolysis of biomass, serve as ideal, high-purity precursors for chemical silylation. mdpi.comredalyc.org Once the arabinose precursor is generated and purified, it can be readily derivatized to this compound using standard chemical silylating agents. nih.govwmich.edu
| Enzyme/System | Source Organism | Biocatalytic Reaction | Precursor Generated |
| L-Arabinose Isomerase (AI) | Geobacillus thermodenitrificans, Bacillus amyloliquefaciens | Isomerization of L-arabinose | L-Ribulose |
| Pyranose 2-Oxidase (P2O) | (Engineered Variants) | C2-Oxidation of L-arabinose | 2-Keto-arabinose |
| UDP-Xylose 4-Epimerase (UXE) | Arabidopsis thaliana | Epimerization of UDP-xylose | UDP-L-arabinose |
| α-L-Arabinofuranosidase | Aspergillus niger | Hydrolysis of arabinoxylans/pectins | L-Arabinose |
| Ogataea zsoltii (Yeast) | Ogataea zsoltii | Biopurification by consuming other sugars | L-Arabinose |
Isolation and Purification Techniques for Silylated Arabinoseresearchgate.net
The isolation and purification of silylated arabinose derivatives are critical for obtaining a pure product for analysis or further use. Given that silylation renders carbohydrates volatile, gas chromatography (GC) is a primary technique for both separation and analysis. rsc.orgwmich.edu
The typical workflow involves several stages:
Initial Purification of Precursor : Before silylation, the L-arabinose precursor may be purified from a complex mixture, such as a biomass hydrolysate. Techniques include biopurification, where microorganisms selectively consume unwanted sugars, or chromatographic methods using ion-exchange resins. mtak.huncsu.edu
Derivatization Reaction : The purified arabinose is converted to its trimethylsilyl derivative. An oximation step may be performed prior to silylation to reduce the number of anomeric peaks in the subsequent chromatogram, simplifying analysis. restek.com
Final Purification and Analysis : Gas chromatography is the method of choice for separating and quantifying the resulting silylated sugar. nih.gov The silylated arabinose is injected into the GC system, where it is vaporized and separated based on its interaction with the stationary phase of the capillary column. rsc.org The separated components are then detected, often by a mass spectrometer (GC-MS), which allows for definitive identification and purity assessment. researchgate.net
| Technique | Principle | Application to Silylated Arabinose |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Primary method for separating and quantifying different anomers and isomers of silylated arabinose. researchgate.net |
| Mass Spectrometry (MS) | Ionization of compounds and separation of ions based on their mass-to-charge ratio. | Used as a detector for GC to identify the structure of the silylated arabinose derivative and confirm its purity. |
| Ion-Exchange Chromatography | Separation of molecules based on their net surface charge. | Used to purify the L-arabinose precursor from reaction mixtures or hydrolysates prior to the silylation step. ncsu.edu |
| Biopurification | Use of microorganisms to selectively consume contaminants from a mixture. | A method to increase the purity of L-arabinose in a solution by having yeast or bacteria metabolize other sugars like glucose and xylose. mtak.hu |
Reactivity and Mechanistic Studies of Trimethylsilyl L + Arabinose
Role as a Protecting Group in Organic Transformations
The hydroxyl groups of carbohydrates, such as L-(+)-arabinose, exhibit similar reactivity, making selective transformations challenging. To achieve regioselectivity in synthetic carbohydrate chemistry, protection of one or more hydroxyl groups is essential. The trimethylsilyl (B98337) (TMS) group is a widely utilized protecting group for alcohols due to the ease of formation and cleavage of the corresponding trimethylsilyl ethers. In the context of L-(+)-arabinose, the hydroxyl groups can be converted to trimethylsilyl ethers, yielding TRIMETHYLSILYL-L-(+)-ARABINOSE, to temporarily mask their reactivity during subsequent synthetic steps.
Stability and Lability of TMS Ethers under Various Conditions
The utility of a protecting group is determined by its stability under a range of reaction conditions and the ease with which it can be selectively removed. Trimethylsilyl ethers are known for their predictable lability, which can be modulated by the reaction conditions.
Trimethylsilyl ethers are highly susceptible to cleavage under acidic conditions. thieme-connect.degelest.comwikipedia.org The rate of hydrolysis is dependent on the steric bulk of the substituents on the silicon atom. wikipedia.orgharvard.edu Among common silyl (B83357) ethers, TMS ethers are one of the most labile in acidic media. harvard.eduthieme-connect.de This high sensitivity to acid allows for their removal under very mild conditions, often in the presence of other, more robust, protecting groups. thieme-connect.de For instance, dilute solutions of strong acids like hydrochloric acid or the use of weaker acids such as acetic acid can efficiently cleave the Si-O bond. gelest.comorganic-chemistry.org The general order of stability for silyl ethers in acidic media is: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). wikipedia.orgharvard.edu
Table 1: Relative Stability of Silyl Ethers in Acidic Conditions
| Silyl Group | Relative Stability |
|---|---|
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This table is interactive. You can sort and filter the data.
The mechanism of acid-catalyzed deprotection is thought to proceed through a pentavalent silicon intermediate. stackexchange.comechemi.com Steric hindrance around the silicon atom plays a crucial role in the rate of this cleavage, which allows for selective deprotection strategies. stackexchange.comechemi.com
The stability of silyl ethers under basic conditions also varies with the steric bulk of the alkyl groups on the silicon atom. harvard.edu TMS ethers are generally more stable in basic media compared to acidic media but are still considered labile. organic-chemistry.org They can be cleaved by treatment with alkali metal carbonates, such as potassium carbonate, in an alcoholic solvent like methanol (B129727). thieme-connect.degelest.com This method is considered one of the mildest for TMS ether cleavage. thieme-connect.degelest.com The relative stability of common silyl ethers under basic conditions follows the order: TMS < TES < TBS ~ TBDPS < TIPS. wikipedia.orgharvard.edu
Table 2: Relative Stability of Silyl Ethers in Basic Conditions
| Silyl Group | Relative Stability |
|---|---|
| TMS | 1 |
| TES | 10-100 |
| TBS | 20,000 |
| TBDPS | 20,000 |
| TIPS | 100,000 |
This table is interactive. You can sort and filter the data.
A hallmark of silyl ether chemistry is their facile cleavage by fluoride (B91410) ions. harvard.edu This method is highly effective due to the formation of a very strong silicon-fluorine bond, which provides a powerful thermodynamic driving force for the reaction. organic-chemistry.org Common fluoride sources for deprotection include tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), and its complexes with pyridine (B92270) or triethylamine. harvard.edu
The mechanism of fluoride-mediated deprotection involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent intermediate, which then collapses to release the alkoxide. organic-chemistry.orgstackexchange.comic.ac.uk This process is generally rapid and can be conducted under mild, often neutral, conditions. organic-chemistry.org The high affinity of silicon for fluoride makes this a very reliable method for the removal of silyl protecting groups. harvard.edu
Regioselective Deprotection Strategies (e.g., ReSET)
The selective manipulation of hydroxyl groups in polyhydroxylated molecules like arabinose is a central challenge in carbohydrate chemistry. nih.govnih.govacs.org Regioselective deprotection of a per-silylated carbohydrate allows for the targeted modification of a specific hydroxyl group.
A notable strategy for the regioselective functionalization of carbohydrates is the Regioselective Silyl Exchange Technology (ReSET). nih.govnih.govacs.orgnih.gov This process involves the treatment of a per-O-trimethylsilylated carbohydrate, such as per-O-TMS-L-arabinose, with acetic acid in a mixture of pyridine and acetic anhydride (B1165640). nih.govnih.govacs.orgnih.gov This results in the regioselective exchange of a trimethylsilyl group for an acetate (B1210297) group. nih.govnih.govacs.org
The regioselectivity of the ReSET process is influenced by several factors, including the concentration of acetic acid, reaction temperature, and the use of microwave irradiation to accelerate the reaction. nih.govnih.govacs.org By controlling these parameters, it is possible to achieve selective acetylation at specific positions on the carbohydrate scaffold. nih.govnih.govacs.org
The proposed mechanism for this silyl/acetate exchange involves the formation of a pyridinium-acetate salt from acetic acid and pyridine. nih.gov The acetate ion then acts as a nucleophile, attacking one of the silicon atoms of the per-O-silylated sugar. nih.gov The selectivity of this attack is governed by the steric and electronic environment of each silyl ether. nih.gov This methodology provides a direct route to partially acetylated sugars that can serve as versatile building blocks for the synthesis of more complex glycoconjugates. nih.govnih.govacs.orgnih.gov While this has been demonstrated on various sugars, the principles are applicable to this compound. nih.gov
Table 3: Reagents and Conditions for Silyl/Acetate Exchange (ReSET)
| Reagent/Condition | Role |
|---|---|
| Per-O-TMS Carbohydrate | Substrate |
| Acetic Acid | Controls regioselectivity |
| Pyridine | Base and solvent |
| Acetic Anhydride | Acetylating agent |
| Microwave Irradiation | Accelerates the reaction |
This table is interactive. You can sort and filter the data.
Selective Removal of Primary TMS Groups
The trimethylsilyl (TMS) group is a widely utilized protecting group in carbohydrate chemistry due to its ease of introduction and removal. beilstein-journals.org However, these groups are generally considered labile and can be unstable. nih.gov The selective deprotection of silyl ethers is a crucial step in multi-step syntheses, allowing for regioselective manipulation of hydroxyl groups. This process is often subject to empirical determination based on the specific substrate and reaction conditions. harvard.edu
The removal of TMS groups is typically accomplished using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Silicon-Fluoride (Si-F) bond, which is approximately 30 kcal/mol stronger than the Silicon-Oxygen (Si-O) bond. harvard.edu The selectivity of this removal is influenced by the steric environment of the TMS ether. nih.gov Generally, silylation and desilylation reactions occur at the most sterically accessible, less-hindered hydroxyl group. nih.gov In the context of this compound, the primary TMS group at the C-5 position is sterically more accessible than the secondary TMS groups on the furanose ring.
Methodologies have been developed for the selective removal of primary TMS ethers. For instance, selective deprotection of the primary 6,6'-TMS ethers of per-O-TMS trehalose (B1683222) has been successfully applied in various syntheses. researchgate.net While specific studies focusing solely on this compound are not detailed in the provided search results, the general principles of silyl ether deprotection suggest that conditions can be fine-tuned to achieve selective removal of the primary TMS group. The surrounding chemical environment, including the presence of other functional groups and the choice of solvent and reagent, can have a strong influence on this selectivity. gelest.com For example, reagents like pyridinium (B92312) fluoride (HF•pyr) are commonly used for the selective deprotection of silyl ethers in the presence of other silyl ethers. gelest.com
| Reagent/Condition | Selectivity Principle | Potential Application to this compound | Reference |
| Tetrabutylammonium Fluoride (TBAF) | Steric hindrance; primary ethers are more accessible. | Selective removal of the C-5 primary TMS group. | harvard.edu, gelest.com |
| Pyridinium Fluoride (HF•pyr) | Milder fluoride source allowing for greater selectivity between different silyl ethers. | Controlled deprotection of the primary TMS group over secondary ones. | gelest.com |
| Diisobutylalane (DIBAL-H) | Lewis acidity and steric bulk. | Potential for selective deprotection of primary TES ethers, principles may apply to TMS. | gelest.com |
| Catalytic Lithium Acetate in moist DMF | High selectivity for silyl phenol (B47542) ethers. | Less relevant unless phenolic structures are involved. | gelest.com |
Participation in Glycosylation Reactions
Glycosylation is a fundamental reaction for the synthesis of oligosaccharides and glycoconjugates, involving the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. wikipedia.orgnih.gov The stereochemical outcome of this reaction is notoriously difficult to control, as it is influenced by numerous factors including the structures of the donor and acceptor, protecting groups, solvent, and temperature. researchgate.net this compound, as a protected monosaccharide, plays a significant role in these reactions, primarily by serving as a precursor to active glycosylating species.
Role as a Glycosyl Donor or Acceptor Precursor
In chemical glycosylation, the glycosyl donor is the species that contains the anomeric carbon that will form the new glycosidic bond, and it must possess a leaving group at this position. wikipedia.org Conversely, the glycosyl acceptor is the nucleophile, typically an alcohol, that attacks the anomeric center of the donor. nih.gov
Per-O-silylated sugars like this compound are valuable precursors for the in-situ generation of highly reactive glycosyl donors. researchgate.net For example, the reaction of a per-O-TMS protected sugar with TMS iodide can generate a TMS-protected glycosyl iodide. nih.gov These intermediates have been shown to be more reactive and less prone to elimination side reactions compared to their benzylated or acetylated counterparts. beilstein-journals.orgnih.gov The use of silylated precursors also improves solubility in organic solvents, facilitating homogeneous reaction conditions which are crucial for regioselectivity. researchgate.netacs.org
While this compound itself does not have a leaving group at the anomeric position, it can be readily converted into various glycosyl donors (e.g., thioglycosides, glycosyl halides, or imidates) for use in glycosylation reactions. wikipedia.orgnih.gov It can also function as a glycosyl acceptor precursor. After selective deprotection of one of its hydroxyl groups (most commonly the primary C-5 hydroxyl), the resulting free alcohol can act as the nucleophile in a glycosylation reaction with an activated glycosyl donor. nih.gov The synthesis of complex arabinans, which are significant components of the mycobacterial cell wall, often involves the use of silylated arabinofuranose building blocks as both donors and acceptors. researchgate.netkiesslinglab.com
Influence on Stereoselectivity of Glycosylations
The protecting groups on a glycosyl donor have a profound influence on the stereoselectivity of the glycosylation reaction. beilstein-journals.orgrhhz.net Silyl groups, such as the trimethylsilyl groups in this compound, exert significant steric and electronic effects that can be harnessed to control the formation of either α- or β-glycosidic linkages. beilstein-journals.org The stereochemical outcome often depends on a delicate balance between various competing factors. nih.gov
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.org This stereoelectronic effect plays a crucial role in determining the ground-state conformation of glycosyl donors and can influence the stereochemical outcome of glycosylation. nih.gov For instance, in the formation of glycosyl trichloroacetimidates, base-catalyzed anomerization often leads to the thermodynamically favored α-anomer due to the anomeric effect. nih.gov
During a glycosylation reaction that proceeds through an SN1-like mechanism, a transient oxocarbenium ion intermediate is formed. nih.govnih.gov The attack of the nucleophile on this planar-like intermediate can occur from either the α- or β-face. The anomeric effect can stabilize the transition state leading to the axial product (α-glycoside for L-arabinose), thus influencing the final product ratio. wikipedia.org However, the influence of the anomeric effect can be complex and may be superseded by other factors, especially in kinetically controlled reactions. semanticscholar.orgresearchgate.net
Bulky protecting groups, such as TMS, can significantly alter the conformational equilibrium of the sugar ring. beilstein-journals.orgnih.gov This is a key mechanism by which silyl groups influence glycosylation reactivity and stereoselectivity. beilstein-journals.org When multiple bulky silyl groups are present on a sugar ring, particularly in a trans-vicinal arrangement, they can force the ring to flip into an alternative conformation to alleviate steric strain. beilstein-journals.org This often results in the substituents adopting (pseudo)axial orientations, which would normally be disfavored due to 1,3-diaxial interactions. beilstein-journals.org
This conformational change has profound stereoelectronic consequences. nih.govku.dk An axially oriented C-O bond is less electron-withdrawing than an equatorial one. wikipedia.org This change in the inductive effect alters the electron density at the anomeric center, thereby affecting the reactivity of the glycosyl donor. beilstein-journals.org Furthermore, the specific conformation of the oxocarbenium ion intermediate, which is influenced by the protecting groups, dictates the facial selectivity of the nucleophilic attack. nih.gov For arabinofuranosides, it has been proposed that selectivity can be controlled by favoring an attack on an oxocarbenium ion in a specific envelope conformation (e.g., E3), where attack from one face is sterically shielded, leading to high stereoselectivity. nih.gov
Reactivity Enhancement in Glycosyl Donors ("Superarmed" Concept)
The reactivity of glycosyl donors is heavily dependent on their protecting groups. This has led to the classification of donors as "disarmed" (less reactive, e.g., with electron-withdrawing acyl groups) and "armed" (more reactive, e.g., with electron-donating benzyl (B1604629) groups). wikipedia.org The "superarmed" concept, introduced by Mikael Bols and his collaborators, extends this principle by considering conformational effects. wikipedia.orgnih.gov
It was discovered that protecting a glycosyl donor with bulky silyl groups (like tert-butyldimethylsilyl, but the principle applies to TMS) can dramatically increase its reactivity beyond that of a standard "armed" donor. nih.govku.dk This enhancement is attributed to the conformation-constraining effects discussed previously. beilstein-journals.org The silyl groups force the sugar ring into a conformation where the C-O bonds of the substituents are more axial. wikipedia.orgnih.gov As axial alkoxy groups are less electron-withdrawing, the anomeric center becomes more electron-rich and thus more reactive towards activation. beilstein-journals.orgwikipedia.org This conformational arming leads to much more favorable charge-dipole interactions in the transition state of the glycosylation reaction. nih.govku.dk Yang and co-workers extended this concept to the furanoside series, showing that silylated arabinofuranosyl donors were more reactive than their benzylated counterparts. beilstein-journals.org This enhanced reactivity allows for chemoselective glycosylations in one-pot syntheses. beilstein-journals.orgdntb.gov.ua
| Concept | Description | Influence of TMS Groups on L-Arabinose | Reference |
| Glycosyl Donor/Acceptor Precursor | A protected sugar that can be converted into a reactive glycosylating species or a nucleophile. | This compound can be converted to reactive donors (e.g., glycosyl iodides) or selectively deprotected to act as an acceptor. | beilstein-journals.org, nih.gov, kiesslinglab.com |
| Anomeric Effect | Stereoelectronic preference for axial substituents at the anomeric carbon. | Influences the ground-state stability of donor anomers and can favor the formation of the axial glycosidic bond (α-linkage for L-arabinose). | nih.gov, wikipedia.org |
| Conformation-Constraining Effects | Bulky groups forcing the sugar ring into an alternative, often axial-rich, conformation. | TMS groups can induce a conformational flip, altering the electronic properties and steric accessibility of the anomeric center. | nih.gov, beilstein-journals.org, nih.gov |
| "Superarmed" Concept | Enhanced reactivity of a glycosyl donor due to conformational effects induced by bulky silyl groups. | Silylation of L-arabinose leads to a more reactive "superarmed" donor due to the adoption of an axial-rich conformation. | nih.gov, beilstein-journals.org, wikipedia.org, ku.dk |
Other Chemical Transformations Involving this compound
The reactivity of this compound extends beyond glycosylation and substitution reactions. The trimethylsilyl (TMS) ether protecting groups, while robust under many conditions, can participate in or be influenced by a variety of other chemical transformations, including oxidation, reactions with organometallic reagents, and rearrangements. These reactions are crucial for the further functionalization of the arabinose scaffold to generate complex and novel carbohydrate derivatives.
Oxidation Reactions of TMS Ethers
The hydroxyl groups of L-(+)-arabinose, once protected as their trimethylsilyl ethers, are generally stable to many oxidizing agents. However, specific reagents can effect the oxidation of either the TMS ether itself or, more commonly, a free hydroxyl group in a partially silylated arabinose derivative. The selective oxidation of a specific hydroxyl group in a poly-silylated sugar is challenging and often relies on the differential reactivity of primary versus secondary positions.
While direct oxidation of a TMS ether to a carbonyl is not a common synthetic route, certain modern oxidation methods can achieve this transformation. For instance, oxidation of trimethylsilyl ethers can be accomplished via hydride abstraction. chemistrysteps.com However, in the context of carbohydrate chemistry, it is more typical to selectively deprotect one silyl ether to reveal a free hydroxyl group, which is then oxidized using standard methods.
Common oxidation reactions applicable to carbohydrates with free hydroxyl groups, which could be generated from this compound via selective deprotection, include the Swern and Pfitzner-Moffatt oxidations.
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. masterorganicchemistry.com It is known for its mild conditions and wide functional group tolerance, making it suitable for sensitive carbohydrate substrates. masterorganicchemistry.comuva.es The reaction proceeds via an alkoxysulfonium ylide, which fragments to yield the corresponding aldehyde or ketone. Given its mild nature, it is compatible with the remaining TMS ethers on the sugar ring.
Pfitzner-Moffatt Oxidation : This related procedure also employs DMSO as the oxidant but uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as the activator in the presence of a mild acid catalyst. rsc.orgbeilstein-journals.orgnih.gov This method can be carried out at room temperature and is also known for its selectivity, particularly for less sterically hindered hydroxyl groups. masterorganicchemistry.com
The selective oxidation of L-arabinose itself to arabinonic acid using gold nanoparticle catalysts has been studied, highlighting the interest in oxidized carbohydrate products. uva.es For a persilylated compound like per-O-trimethylsilyl-L-arabinose, a synthetic strategy would likely involve the selective deprotection of the primary C-5 hydroxyl group, followed by oxidation to the corresponding aldehyde or carboxylic acid.
Table 1: Comparison of Common Oxidation Methods for Alcohols
| Method | Reagents | Typical Temperature | Key Features |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | -78 °C | Mild conditions, high yields, avoids toxic metals. masterorganicchemistry.comresearchgate.net |
| Pfitzner-Moffatt Oxidation | DMSO, DCC, mild acid | Room Temperature | Mild conditions, byproduct removal can be difficult. beilstein-journals.orgmasterorganicchemistry.com |
Reactions with Organometallic Reagents
The interaction of this compound with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is highly dependent on the form of the sugar derivative. If the silylated arabinose exists in its hemiacetal form, the acidic hydroxyl proton will be readily deprotonated by these strongly basic reagents. More commonly, if the arabinose is in a glycoside or lactone form, these reagents can act as nucleophiles.
A critical consideration is the stability of the trimethylsilyl ether protecting groups in the presence of these powerful nucleophiles and bases. Trimethylsiloxy groups are generally not resistant to attack by Grignard reagents. scispace.com The reaction can lead to the cleavage of the Si-O bond, complicating the desired transformation. Organolithium reagents are even more reactive and will also readily attack the silicon center or act as a base. wikipedia.org
However, if the substrate is an arabino-lactone derivative where all hydroxyls, including the former anomeric one, are protected as TMS ethers, organometallic reagents can add to the carbonyl group. The general reactivity of organometallic reagents involves nucleophilic addition to the electrophilic carbon of a carbonyl group to form a new carbon-carbon bond. academie-sciences.frorganic-chemistry.org
Reaction with Grignard Reagents : The addition of a Grignard reagent to a protected arabino-lactone would proceed via nucleophilic attack on the lactone carbonyl. This would initially form a hemiacetal which, depending on the reaction conditions and stoichiometry of the Grignard reagent, could potentially open and react further to yield a diol. The reactivity is often high, and controlling the addition to achieve a single addition can be challenging. masterorganicchemistry.com
Reaction with Organolithium Reagents : Organolithium reagents are generally more reactive than Grignard reagents. academie-sciences.fr Their addition to a protected arabino-lactone would also result in the formation of a new C-C bond at the C-1 position. These reactions are powerful tools for the synthesis of branched-chain sugars, which are components of many biologically active natural products. rsc.org
Table 2: Reactivity of Organometallic Reagents with Silylated Carbohydrate Lactones
| Reagent Type | General Reactivity with Esters/Lactones | Stability of TMS Ethers | Potential Product from Silylated Arabino-lactone |
| Grignard (RMgX) | Nucleophilic addition to the carbonyl. gelest.com | Generally unstable, can be cleaved. scispace.comresearchgate.net | Branched-chain sugar (as a diol after ring-opening). |
| Organolithium (RLi) | Highly reactive nucleophilic addition. masterorganicchemistry.com | Unstable, readily cleaved. | Branched-chain sugar (as a diol after ring-opening). |
Due to the lability of TMS ethers towards these strong organometallic reagents, alternative, more robust protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) ethers are often preferred for such synthetic transformations.
Rearrangement Reactions
Rearrangement reactions involving silyl groups are a known phenomenon in carbohydrate chemistry and can occur under both acidic and basic conditions. tuni.fi These migrations can be either a synthetic nuisance, leading to a mixture of constitutional isomers, or a useful tool for selectively protecting or deprotecting hydroxyl groups. For this compound, the potential for silyl group migration between adjacent hydroxyl groups is a key consideration during synthetic planning.
The mechanism of base-catalyzed silyl group migration is thought to proceed through a pentacoordinate silicon intermediate. abo.fi An adjacent, deprotonated hydroxyl group (alkoxide) can attack the silicon atom of a neighboring silyl ether, leading to the transfer of the silyl group. The driving force for the migration is often the formation of a thermodynamically more stable isomer, typically with the bulky silyl group on a less sterically hindered primary hydroxyl group.
In the context of a fully silylated L-arabinose, all hydroxyls are protected, and thus migration would not occur without a deprotection event. However, in a partially protected derivative, the presence of a free hydroxyl group can initiate migration.
Base-Catalyzed Migration : Conditions employing bases such as sodium hydride, imidazole, or even mild bases like potassium carbonate in methanol can facilitate silyl group migration. The equilibrium will favor the most stable product. For instance, a silyl group at a secondary C-2 or C-3 position might migrate to the primary C-5 position if it were unprotected.
Acid-Catalyzed Migration : While less common for TMS groups, which are labile to acid, acid-catalyzed migrations can also occur, often proceeding through a similar intermediate mechanism or via cleavage and re-silylation at a different position.
A related rearrangement is the anomeric rearrangement, where the configuration at the anomeric center (C-1) can change. While not a direct rearrangement of the silyl groups on the ring, the nature of the protecting groups can influence the anomeric equilibrium of the sugar.
The study of acyl group migration in arabinofuranosides has shown that such rearrangements are facile, and similar principles apply to silyl groups, which also have a significant migratory aptitude. beilstein-journals.orgtuni.fi The conditions for deprotection of silyl ethers must be carefully chosen to avoid unwanted migrations. beilstein-journals.org
Applications in Advanced Organic Synthesis and Glycoscience
As a Building Block for Complex Carbohydrates and Glycoconjugates
Trimethylsilyl-L-(+)-arabinose serves as a pivotal building block in the assembly of intricate carbohydrate structures and their conjugates. The trimethylsilyl (B98337) ethers mask the hydroxyl groups of L-arabinose, allowing for regioselective manipulation and glycosylation reactions, which are fundamental to the synthesis of biologically and structurally diverse glycans.
In the field of oligosaccharide synthesis, the strategic use of protecting groups is paramount for achieving desired glycosidic linkages with high stereoselectivity. Trimethylsilyl (TMS) groups have proven to be particularly useful in this regard. Per-O-trimethylsilylated glycosyl iodides, which can be readily formed from the corresponding silylated monosaccharides, have been successfully employed as glycosyl donors. This approach benefits from the simultaneous protection of both the glycosyl donor and acceptor substrates with TMS groups.
For instance, a per-O-trimethylsilylated glycosyl iodide derived from a monosaccharide like L-arabinose can react with a partially protected monosaccharide acceptor, bearing a selectively exposed primary hydroxyl group. This reaction is often promoted by a simple and commercially available trialkylamine, such as triethylamine, and proceeds with high α-stereospecificity to yield the desired disaccharide. The utility of this method lies in its operational simplicity and the high yields of the resulting oligosaccharides, typically ranging from 58% to 78%.
Table 1: Glycosylation Reactions Using Per-O-trimethylsilylated Glycosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Stereoselectivity | Yield (%) |
|---|
This table illustrates the general conditions and outcomes of glycosylation reactions employing per-O-trimethylsilylated glycosyl donors, a strategy applicable to this compound.
The synthesis of nucleosides, the fundamental components of DNA and RNA, often involves the coupling of a heterocyclic base with a sugar moiety. The Vorbrüggen reaction, or silyl-Hilbert-Johnson reaction, is a cornerstone method for this transformation, frequently utilizing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid. In this context, derivatives of L-arabinose are employed to generate arabinonucleosides, which are analogues of natural nucleosides with significant therapeutic potential.
The general approach involves the reaction of a trimethylsilylated nucleobase with a protected arabinose derivative, such as an acetylated L-arabinose. This coupling is typically catalyzed by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The use of silylated reagents enhances the solubility and reactivity of the nucleobase, facilitating a more efficient and milder reaction compared to older methods. This strategy has been successfully applied to the synthesis of various nucleoside analogues, including those with potential applications as tracers for imaging hypoxia.
A significant advantage of the Vorbrüggen method is that it often proceeds with good stereocontrol, influenced by the protecting groups on the sugar. While the examples often focus on silylating the heterocycle, the arabinose partner is a key component, and its own protecting groups, which can include trimethylsilyl ethers, are crucial for the reaction's success. The facile, three-step chemo-enzymatic synthesis of UDP-β-L-arabinose, a key nucleotide sugar, highlights the importance of arabinose derivatives in accessing biologically active molecules.
Glycolipids are essential components of cell membranes and are involved in various biological processes, including cell recognition and signaling. The synthesis of novel glycolipids with tailored properties is an active area of research. L-arabinose has been incorporated into the hydrophilic headgroup of cationic glycolipids designed as non-viral vectors for gene delivery.
The synthesis of these L-arabinose-based cationic glycolipids involves a multi-step sequence where the hydroxyl groups of L-arabinose are initially protected. While the specific use of this compound as the starting material is not always explicitly detailed, the synthetic strategy relies heavily on protecting group chemistry, where silyl (B83357) ethers are a standard choice for their ease of introduction and removal. A typical synthetic route would involve the initial protection of all hydroxyl groups, followed by selective deprotection and functionalization to introduce the lipid tails and the cationic headgroup. The use of silyl protecting groups, such as TMS, would be a logical and efficient choice in such a synthetic plan.
The chemical synthesis of polysaccharides and large oligosaccharide fragments is a formidable challenge due to the need for precise control over glycosidic linkages and stereochemistry. Building blocks derived from monosaccharides with carefully chosen protecting groups are essential for the successful assembly of these complex biopolymers.
In the synthesis of oligo (1→5)-α-L-arabinofuranosides, which are fragments of the plant polysaccharide pectin, silyl protecting groups play a crucial role. For instance, a key precursor for the synthesis of both glycosyl donors and acceptors can be a thioglycoside of L-arabinose protected with a cyclic silyl ether, the tetraisopropyldisiloxane (TIPDS) group, at the 3- and 5-positions. This strategy allows for the selective protection of two hydroxyl groups simultaneously, enabling the subsequent functionalization of the remaining hydroxyls. While this example uses a different silyl group, the underlying principle of employing silyl ethers for temporary protection to control regioselectivity is directly applicable to the use of this compound in similar synthetic strategies for polysaccharide assembly. The incorporation of labeled L-arabinose into maize root-tip polysaccharides further underscores the biological relevance of arabinose-containing polymers.
In the Synthesis of Chiral Intermediates and Natural Products
L-arabinose, as a naturally occurring chiral molecule, is a valuable member of the "chiral pool" – a collection of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. The conversion of L-arabinose into chiral building blocks is a common strategy in the total synthesis of natural products and their analogues.
The hydroxyl groups of L-arabinose are often protected with silyl ethers, such as trimethylsilyl groups, during the initial stages of a synthetic sequence. This protection prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The resulting this compound can then be subjected to a variety of transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions, to generate more complex chiral intermediates. These intermediates can then be carried forward to the final natural product target. For example, L-arabinose has been used as a starting material for the preparation of modified nucleosides with potential antiviral and anticancer activity.
Development of Novel Protecting Group Strategies
The trimethylsilyl group is a widely used protecting group for alcohols in organic synthesis due to its ease of introduction, general stability under neutral and basic conditions, and mild removal conditions. In carbohydrate chemistry, the strategic use of silyl protecting groups, including TMS, can influence the reactivity and stereoselectivity of glycosylation reactions.
The protection of all hydroxyl groups of L-arabinose as their trimethylsilyl ethers renders the molecule more soluble in organic solvents and more volatile, which can be advantageous for purification and analysis. Furthermore, the steric and electronic properties of the TMS groups can direct the outcome of subsequent reactions. For example, the presence of bulky silyl ethers on a sugar ring can influence the facial selectivity of a glycosylation reaction, favoring the formation of one anomer over the other.
Research in carbohydrate chemistry continues to explore new protecting group strategies to enhance the efficiency and selectivity of oligosaccharide and glycoconjugate synthesis. The use of this compound and other silylated carbohydrates is integral to these efforts, providing versatile building blocks that can be readily manipulated to achieve complex synthetic targets. The development of methods for the regioselective silylation and desilylation of carbohydrates further expands the synthetic utility of these compounds.
Table 2: Common Silyl Protecting Groups in Carbohydrate Chemistry
| Protecting Group | Abbreviation | Key Features |
|---|---|---|
| Trimethylsilyl | TMS | Smallest silyl group, readily cleaved. |
| Triethylsilyl | TES | More stable than TMS to acidic conditions. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Significantly more stable than TMS and TES. |
| tert-Butyldiphenylsilyl | TBDPS | Very stable, often used for primary hydroxyls. |
This table provides an overview of common silyl protecting groups used in carbohydrate synthesis, placing the trimethylsilyl group in the context of other related protecting groups.
Orthogonal Protection Schemes
In the intricate assembly of oligosaccharides, where numerous hydroxyl groups must be selectively addressed, orthogonal protection schemes are indispensable. researchgate.net An orthogonal set of protecting groups allows for the deprotection of one type of group under specific conditions without affecting others. Silyl ethers, including the trimethylsilyl group, provide a valuable orthogonal alternative to the more conventional acyl (e.g., acetyl, benzoyl) and benzyl (B1604629) protective groups commonly used in carbohydrate chemistry. nih.gov This orthogonality is crucial for the sequential and controlled construction of complex glycans.
The distinct electronic and steric properties of silyl groups compared to acyl or alkyl groups allow for their selective removal. nih.gov For instance, TMS ethers are readily cleaved under mildly acidic conditions or by fluoride (B91410) ion sources, conditions under which benzyl ethers (typically removed by hydrogenolysis) and many acyl groups (removed by base-catalyzed hydrolysis) remain intact. This differential reactivity is the foundation of their use in orthogonal strategies.
A key strategy in modern glycoscience involves the initial conversion of all hydroxyl groups of a carbohydrate into trimethylsilyl ethers. This per-O-silylation not only protects the hydroxyls but also significantly improves the solubility of the sugar in organic solvents. This enhanced solubility facilitates streamlined, one-pot reaction sequences where different protecting groups can be installed in a single continuous process, avoiding multiple isolation and purification steps. wiley-vch.de
Furthermore, the nature of the protecting group can profoundly influence the reactivity of a glycosyl donor. Polysilylated glycosyl donors, such as those derived from TMS-protected arabinose, can exhibit unique reactivity profiles. For example, TMS-protected glycosyl iodides have been shown to be more reactive and less prone to elimination side reactions than their acetylated or benzylated counterparts, providing a strategic advantage in certain glycosylation reactions. nih.gov
| Protecting Group | Typical Cleavage Conditions | Orthogonality to TMS Group |
|---|---|---|
| Trimethylsilyl (TMS) | Mild acid (e.g., Acetic Acid); Fluoride ions (e.g., TBAF) | - |
| Benzyl (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |
| Acetyl (Ac) | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) | Yes |
| Benzoyl (Bz) | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) | Yes |
Regioselective Functionalization of Carbohydrates
The subtle differences in the steric and electronic environments of the various hydroxyl groups on a carbohydrate ring allow for their selective modification, a process known as regioselective functionalization. Silylating agents play a pivotal role in these strategies, either by selectively protecting certain hydroxyls or by being selectively removed from a fully protected molecule. nih.gov
The inherent steric bulk of many silylating reagents leads to a preference for reaction at the least hindered primary hydroxyl group (e.g., the C-5 hydroxyl in an arabinofuranoside). nih.govnih.gov This provides a straightforward method for differentiating the primary alcohol from the secondary ones.
Conversely, in a per-O-silylated carbohydrate, the differential reactivity of the silyl ethers can be exploited for regioselective deprotection or transformation. Research has demonstrated efficient methods for the selective removal of a primary trimethylsilyl group from a per-O-TMS protected carbohydrate using reagents like ammonium (B1175870) acetate (B1210297), liberating the primary hydroxyl for further functionalization while the secondary positions remain protected. nih.gov
Advanced techniques have been developed to further refine this control. One such method, termed Regioselective Silyl Exchange Technology (ReSET), allows for the direct and regioselective exchange of a TMS protecting group for an acetate group by carefully controlling reaction conditions, such as the equivalents of acetic acid and temperature. nih.gov Additionally, organotin-mediated reactions can achieve regioselective silylation at specific positions on the carbohydrate scaffold. rsc.org These methods provide powerful tools for creating precisely functionalized building blocks for complex syntheses. For instance, selective acylation at the 3(2)-O-position of 5-O-silyl L-arabinofuranosides has been achieved, showcasing how the presence of a silyl group at one position can direct reactivity at another. nih.gov
| Method | Substrate Type | Reagents/Conditions | Position of Selective Functionalization | Outcome | Reference |
|---|---|---|---|---|---|
| Selective Deprotection | Per-O-TMS Protected Glucoside | Ammonium acetate (NH₄OAc) | C-6 (Primary) | Selective removal of the C-6 TMS group. | nih.gov |
| Silyl Exchange (ReSET) | Per-O-TMS Protected Sugar | Acetic acid (controlled equivalents) | Varies with substrate and conditions | Regioselective exchange of a TMS for an Acetyl group. | nih.gov |
| Directed Acylation | 5-O-silyl l-arabinofuranoside | L-Selectride, then pivaloyl chloride | C-3 or C-2 | Regioselective acylation at a secondary position. | nih.gov |
| Azidotrimethylsilylation | Unprotected Glycoside | Mitsunobu conditions | C-6 and other OH | Azide introduction at C-6 and TMS protection of remaining hydroxyls. | rsc.org |
Utilization in Sustainable Chemical Synthesis
The principles of green and sustainable chemistry—which emphasize minimizing waste, improving energy efficiency, and reducing the use of hazardous substances—are increasingly influencing synthetic strategies. The use of trimethylsilyl ethers in carbohydrate chemistry aligns well with these goals, particularly by enabling highly efficient one-pot reaction sequences. researchgate.netalfa-chemistry.com
Furthermore, the methods for forming silyl ethers themselves are evolving towards greater sustainability. Dehydrogenative cross-coupling of alcohols with hydrosilanes represents a particularly green approach to silyl ether synthesis. This method, often catalyzed by earth-abundant metals, produces the desired silyl ether with molecular hydrogen (H₂) as the only byproduct, showcasing excellent atom economy and avoiding the formation of stoichiometric salt waste generated in traditional silylation reactions using silyl chlorides. mdpi.comresearchgate.net The application of heterogeneous catalysts in these transformations can further enhance their sustainability by simplifying catalyst recovery and reuse. researchgate.net
| Synthetic Strategy involving TMS Ethers | Key Features | Contribution to Sustainable Chemistry | Reference |
|---|---|---|---|
| One-Pot Per-silylation and Functionalization | Starts with unprotected sugar; multiple steps in one vessel. | Reduces solvent waste, energy consumption, and purification steps. Increases process efficiency. | wiley-vch.deresearchgate.netresearchgate.net |
| Dehydrogenative Silylation | Coupling of an alcohol and a hydrosilane. | High atom economy; the only byproduct is H₂ gas, avoiding salt waste. | mdpi.comresearchgate.net |
Advanced Characterization Methodologies for Trimethylsilyl L + Arabinose Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of TRIMETHYLSILYL-L-(+)-ARABINOSE. Through various NMR experiments, it is possible to probe the environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si, to piece together the complete molecular structure.
¹H NMR for Proton Assignment and Coupling Constant Analysis
¹H NMR spectroscopy provides crucial information on the proton environment within the this compound molecule. The chemical shifts of the protons on the arabinose ring are influenced by the presence of the bulky and electron-donating trimethylsilyl (B98337) (TMS) groups. Typically, the protons of the arabinose skeleton appear in the region of δ 3.5-5.5 ppm. The anomeric proton, being the most deshielded, is often found at a lower field.
The protons of the trimethylsilyl groups give rise to a characteristic sharp singlet in the upfield region of the spectrum, usually between δ 0.0 and 0.3 ppm. The integration of this signal relative to the signals of the arabinose protons can be used to determine the degree of silylation.
Coupling constants (J) between adjacent protons are invaluable for determining the relative stereochemistry of the sugar ring. For instance, the coupling constant between the anomeric proton (H-1) and H-2 can help to distinguish between α and β anomers. In many cases, the derivatization of sugars with TMS groups can simplify complex spectra and resolve overlapping signals, facilitating a more straightforward analysis. eurekaselect.com
Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Arabinose Ring Protons | 3.5 - 5.5 | m | - |
| Anomeric Proton | ~5.2 | d | ~3-8 |
| Trimethylsilyl Protons | 0.0 - 0.3 | s | - |
¹³C NMR for Carbon Backbone Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the arabinose ring are typically observed in the range of δ 60-100 ppm. The anomeric carbon is the most downfield signal in this region. The carbons of the trimethylsilyl groups appear as a sharp signal at a very high field, usually between δ -2 and 2 ppm. hw.ac.ukoregonstate.edu
The attachment of the TMS groups to the hydroxyls of L-arabinose leads to a downfield shift of the adjacent carbon atoms, a phenomenon known as the α-effect. This effect can be useful in confirming the positions of silylation. The number of signals in the ¹³C NMR spectrum can also indicate the purity of the sample and the presence of different isomers. nih.gov
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (ppm) |
| Arabinose Ring Carbons | 60 - 100 |
| Anomeric Carbon | ~99 |
| Trimethylsilyl Carbons | -2 - 2 |
²⁹Si NMR for Silyl (B83357) Group Characterization and Reactivity Correlation
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment in this compound. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. For trimethylsilyl ethers of carbohydrates, the ²⁹Si chemical shifts are typically found in the range of δ 15-30 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net
Variations in the ²⁹Si chemical shifts can provide information about the nature of the oxygen atom to which the silyl group is attached (i.e., primary vs. secondary hydroxyl). Furthermore, these chemical shifts can be correlated with the reactivity of the silyl ether group. For instance, a more downfield chemical shift may indicate a more electron-withdrawing environment, potentially influencing the lability of the silyl group during chemical reactions. Solid-state ²⁹Si NMR can also be employed to study the interaction of silylated arabinose with surfaces.
Interactive Data Table: Typical ²⁹Si NMR Chemical Shift Range for this compound
| Silicon Nucleus | Chemical Shift (ppm) |
| Trimethylsilyl Group | 15 - 30 |
2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Structural and Conformational Analysis
Two-dimensional (2D) NMR techniques are instrumental in the complete and unambiguous assignment of all ¹H and ¹³C signals, as well as in determining the three-dimensional structure of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons in the arabinose ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbons of the arabinose backbone based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the trimethylsilyl groups by observing correlations between the silyl protons and the carbons of the arabinose ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is crucial for determining the conformation of the arabinose ring and the orientation of the bulky trimethylsilyl groups.
Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure and conformation of this compound in solution.
Quantitative NMR (qNMR) Applications
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances with high accuracy and precision. ox.ac.uk For this compound, ¹H qNMR can be employed to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration. nih.govnih.gov
Furthermore, qNMR can be used to determine the degree of silylation by comparing the integral of the trimethylsilyl protons to that of the arabinose ring protons. eurekaselect.com This is particularly important in synthetic procedures where incomplete derivatization may occur. The non-destructive nature of qNMR makes it an excellent tool for quality control in both research and industrial settings. ffhdj.com
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for the characterization of this compound, providing information about its molecular weight and fragmentation pattern. acs.org The trimethylsilyl derivatives of carbohydrates are volatile and thermally stable, making them highly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Upon electron ionization (EI), the tetrakis-trimethylsilyl derivative of arabinose undergoes characteristic fragmentation. nist.gov The mass spectrum is often complex, with numerous fragment ions. However, certain key fragments are diagnostic for the structure. Common fragmentation pathways include the cleavage of C-C bonds in the sugar ring and the loss of trimethylsilyl groups or parts thereof.
The molecular ion peak (M⁺) may be weak or absent in EI spectra. However, prominent ions are often observed at m/z 217 and 204, which are characteristic fragments for permethylated aldopentoses. Another significant ion is often found at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺. Analysis of the fragmentation pattern allows for the confirmation of the molecular structure and can be used to distinguish between different isomers. nih.govmassbank.eu
Interactive Data Table: Key Mass Spectral Fragments for Tetrakis-TRIMETHYLSILYL-L-(+)-ARABINOSE (EI-MS)
| m/z | Proposed Fragment |
| 217 | Characteristic aldopentose fragment |
| 204 | Characteristic aldopentose fragment |
| 73 | [(CH₃)₃Si]⁺ |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, sugars like L-(+)-arabinose are inherently non-volatile and highly polar, making them unsuitable for direct GC-MS analysis. restek.com To overcome this, a derivatization step is required to convert the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers, facilitating their analysis in the gas phase. nih.gov This process significantly broadens the applicability of GC-MS to include the detailed profiling of carbohydrates. researchgate.net
To ensure a robust and reproducible analysis of L-(+)-arabinose by GC-MS, a two-step derivatization strategy is commonly employed: oximation followed by silylation. researchgate.net
Oximation: The first step involves reacting the arabinose with an oximation reagent, such as methoxyamine hydrochloride (MeOx) or ethoxyamine hydrochloride. restek.comyoutube.com This reaction targets the carbonyl (aldehyde) group of the open-chain form of the sugar. The primary purpose of this step is to stabilize the carbonyl group, which prevents the sugar from forming multiple ring structures (tautomerization) in solution. youtube.com By locking the sugar in its open-chain oxime form, the number of potential isomers is significantly reduced, simplifying the resulting chromatogram. restek.com
Silylation: Following oximation, a silylating agent is introduced to replace the active hydrogen atoms on the hydroxyl (-OH) groups with a trimethylsilyl (–Si(CH₃)₃) group. nih.gov The most common and effective silylation reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govcncb.ac.cn This reaction generates stable, less polar, and more volatile TMS-ether derivatives that are amenable to GC separation. nih.gov Silylation is a classical derivatization method that can be applied to a broad range of metabolites containing hydroxyl, carboxyl, thiol, and amine groups. nih.govyoutube.com
The combination of oximation and silylation provides a comprehensive derivatization that yields stable products suitable for quantitative and qualitative GC-MS analysis.
The oximation-silylation derivatization of L-(+)-arabinose, while effective, results in the formation of specific isomers that must be correctly identified. The oximation of the aldehyde group generates two distinct geometric isomers: syn and anti. researchgate.net These isomers arise from the arrangement of substituents around the C=N double bond of the oxime.
Consequently, a single sugar like arabinose will typically produce a pair of chromatographic peaks corresponding to the silylated syn and anti oximes. researchgate.netnih.gov The ratio of the intensities of these two peaks is often specific and reproducible for a given carbohydrate under controlled analytical conditions, aiding in its reliable identification. nih.gov
Incomplete derivatization can also contribute to the complexity of the chromatogram, producing multiple peaks if not all hydroxyl groups are successfully silylated. nih.gov Furthermore, various side reactions can lead to the formation of unexpected by-products or artifacts, which can complicate the analysis. researchgate.networdpress.com Careful study of the mass spectra of each peak is essential to confirm the identity of the derivatives and distinguish between isomers and artifacts. The mass spectrum of TMS-derivatized compounds typically features a prominent ion at a mass-to-charge ratio (m/z) of 73, corresponding to the trimethylsilyl moiety [(CH₃)₃Si]⁺, which serves as a characteristic marker. mdpi.com
| Origin | Product/Isomer | Description | Chromatographic Observation |
|---|---|---|---|
| Oximation Step | Syn-oxime derivative | One of two geometric isomers formed at the carbonyl group. | A distinct peak in the GC chromatogram. |
| Oximation Step | Anti-oxime derivative | The second geometric isomer formed at the carbonyl group. | A second distinct peak, forming a characteristic pair with the syn-isomer. researchgate.netnih.gov |
| Silylation Step | Fully Silylated Derivative | All active hydrogens on hydroxyl groups are replaced by TMS groups. | The target analyte peaks (both syn and anti). nih.gov |
| Incomplete Reaction | Partially Silylated Derivatives | One or more hydroxyl groups remain underivatized. | Additional, often smaller, peaks that can interfere with quantification. nih.gov |
| Side Reactions | Silylation Artifacts | Unexpected by-products from reactions with reagents or contaminants. | Anomalous peaks that require mass spectral analysis for identification. researchgate.networdpress.com |
Manual, off-line derivatization is often performed in small batches because many TMS derivatives are unstable and can degrade over time, leading to poor reproducibility if samples must wait for analysis. nih.govnih.gov To overcome these limitations, fully automated derivatization protocols have been developed using robotic autosamplers. nih.gov
Automated systems perform the two-stage methoximation-silylation derivatization sequentially and online, immediately prior to injection into the GC-MS system. nih.govbio-protocol.org This approach offers several significant advantages:
Enhanced Reproducibility: Automation standardizes the time from derivatization to injection, minimizing variability between samples that can occur in manual batch processing. bio-protocol.org Studies have shown that automated methods yield better reproducibility and higher peak intensities than manual procedures. nih.govnih.gov
Increased Throughput: By overlapping sample preparation with the analytical run, automated systems maximize time efficiency, making them highly suitable for routine and high-throughput metabolomic analysis. nih.govbio-protocol.org
Improved Analyte Stability: The immediate analysis of derivatized samples prevents the degradation of unstable TMS derivatives, ensuring more accurate quantification. nih.govnih.gov
These automated protocols have demonstrated excellent results for the analysis of sugars, sugar alcohols, and organic acids, achieving high reproducibility with relative standard deviations (RSD) often below 20%. nih.govnih.gov
| Parameter | Manual Derivatization | Automated Derivatization |
|---|---|---|
| Process | Off-line, batch-wise processing. | On-line, sequential processing. bio-protocol.org |
| Sample Stability | Risk of derivative degradation over time while waiting for injection. nih.gov | Minimized degradation due to immediate analysis after derivatization. nih.gov |
| Reproducibility | Prone to variability due to differences in reaction/wait times. bio-protocol.org | Higher reproducibility and precision (RSD < 20% for many metabolites). nih.gov |
| Throughput | Lower; limited by batch size and manual handling. | Higher; allows for overlapping sample preparation and analysis. nih.gov |
| Suitability | Small-scale studies. | Routine, high-throughput metabolomics and large sample sets. bio-protocol.org |
LC-MS and Tandem MS (MS/MS) for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful platforms for the structural elucidation of carbohydrates without the need for derivatization to increase volatility. windows.net These techniques are ideal for analyzing arabinose as part of larger, more complex oligosaccharide structures. nih.gov
In this workflow, LC separates the complex mixture of oligosaccharides, after which MS provides mass information. windows.net Tandem MS (MS/MS) is then used for detailed structural interrogation. ucdavis.edu In an MS/MS experiment, a specific precursor ion (e.g., a protonated oligosaccharide containing arabinose) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions (fragments) provide a wealth of structural information, including:
Monosaccharide Sequence: The pattern of fragmentation reveals the order of sugar units. nih.gov
Glycosidic Linkage Positions: While challenging, specific fragment ions can provide evidence for the positions of linkages between monosaccharides. ucdavis.edunih.gov
Branching Patterns: The presence and location of branches in the oligosaccharide can be determined from the fragmentation pattern. ucdavis.edu
Specialized LC methods, such as those using porous graphitized carbon (PGC) columns, have shown superiority in separating complex mixtures of linear and branched arabino-oligosaccharides, enabling their unambiguous identification when coupled with MS. nih.gov
Ion Mobility Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that introduces an additional dimension of separation to mass spectrometry. nih.gov It separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge—a property known as their rotationally averaged collision cross-section (CCS). manchester.ac.uknih.gov
This technique is exceptionally valuable for carbohydrate analysis because of the widespread existence of isomers (molecules with the same chemical formula and mass but different structures). koreascience.kr For arabinose-containing structures, IMS-MS can distinguish between:
Anomers (e.g., α and β configurations).
Regioisomers with different glycosidic linkage positions (e.g., 1,2- vs. 1,3-linkages).
Stereoisomers (e.g., arabinose vs. xylose).
By separating these isomers prior to mass analysis, IMS-MS significantly enhances resolving power and provides crucial structural information that is inaccessible by MS alone. nih.govnih.gov Each isomeric form presents a unique mobility peak, allowing for their clear differentiation and characterization. nih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are non-destructive techniques used to identify the functional groups within a molecule. The method is based on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). nih.gov The resulting spectrum is a unique molecular "fingerprint" that provides structural information. researchgate.net
For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The derivatization process introduces strong signals from the trimethylsilyl groups while diminishing the broad O-H band of the parent arabinose.
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group | Significance |
|---|---|---|---|
| 3600-3200 | O-H Stretching | Hydroxyl (-OH) | A strong, broad band in parent arabinose. Its absence or significant reduction indicates successful silylation. researchgate.net |
| 3000-2850 | C-H Stretching | Alkyl (CH, CH₂, CH₃) | Present from both the arabinose backbone and the methyl groups of the TMS moiety. nih.gov |
| 1250 & 840 | Si-C Stretching/Rocking | Trimethylsilyl (-Si(CH₃)₃) | Characteristic and strong absorption bands confirming the presence of the TMS derivative. |
| 1100-1000 | C-O Stretching & Si-O-C Stretching | Ether (C-O-C), Silyl Ether (Si-O-C) | A complex and strong region indicative of the carbohydrate backbone and the silyl ether linkage. researchgate.net |
| 1500-600 | Fingerprint Region | Various (C-C, C-O, C-H bending) | A unique and complex pattern of peaks that is characteristic of the overall molecular structure. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unequivocal information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov
While a specific crystal structure for this compound is not widely reported, the methodology would follow established principles. The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
Studies on the underivatized parent sugar, L-arabinose, provide insight into the type of structural information that can be obtained. For instance, X-ray diffraction analysis of L-arabinose has revealed its crystal structure to be an orthorhombic unit cell with the space group P2₁2₁2₁. acs.orgnih.gov These studies detail the network of hydrogen bonds linking the molecules and confirm the sugar's conformation (e.g., the β-anomer in a six-membered ring). acs.orgnih.gov
For this compound, X-ray crystallography would reveal:
The exact conformation of the arabinose ring (e.g., chair or boat).
The orientation of the bulky trimethylsilyl (-Si(CH₃)₃) groups relative to the sugar ring.
Precise measurements of Si-O and Si-C bond lengths and angles.
The nature of intermolecular forces in the solid state. Since the hydroxyl groups are capped by non-polar trimethylsilyl groups, the extensive hydrogen-bonding network characteristic of native sugars would be replaced by weaker van der Waals interactions, significantly altering the crystal packing. acs.org
The successful application of this technique would yield a definitive structural model, crucial for confirming the compound's identity and understanding its stereochemistry.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the analysis of this compound, enabling the separation of the desired product from starting materials, reagents, and byproducts, as well as the resolution of different isomeric forms. nih.gov The choice of technique depends on the volatility of the compound and the specific analytical goal, whether it is qualitative purity assessment or precise quantitative analysis.
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Carbohydrates like L-(+)-arabinose are non-volatile due to their multiple polar hydroxyl groups, which lead to strong intermolecular hydrogen bonding. masonaco.org Therefore, they must be converted into volatile derivatives before GC analysis. Trimethylsilylation is a common derivatization procedure that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability. nih.govtaylorfrancis.com
The GC analysis of this compound often results in a complex chromatogram with multiple peaks. cabidigitallibrary.org This is because the initial L-(+)-arabinose exists in solution as an equilibrium mixture of different isomers (anomers), including α- and β-pyranose and furanose forms. Each of these isomers forms a distinct TMS derivative that can be separated by a high-resolution capillary GC column, providing a characteristic "fingerprint" for the sugar. masonaco.orgcabidigitallibrary.org
Gas chromatography coupled with mass spectrometry (GC-MS) is particularly powerful. It allows for the tentative identification of each peak based on its mass spectrum, which shows characteristic fragmentation patterns for TMS derivatives. bohrium.comnih.gov For definitive identification, the retention times and mass spectra are compared with those of an authentic standard. researchgate.net
| Parameter | Typical Conditions | Source(s) |
| Column | DB-5MS (or similar non-polar phase), 30 m x 0.25 mm i.d., 0.25 µm film thickness | nih.gov |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min | nih.gov |
| Injector Temp. | 280–290 °C | nih.gov |
| Temp. Program | Initial temp 70–130 °C, ramped at 3-8 °C/min to a final temp of 290–310 °C | masonaco.orgnih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | bohrium.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for underivatized carbohydrates. shimadzu.comusda.gov While GC is the more common method for analyzing silylated sugars, HPLC can be used to assess the purity of the parent L-(+)-arabinose or to analyze the TMS derivative under specific conditions.
For the analysis of the parent L-(+)-arabinose, several HPLC modes are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred mode for separating highly polar analytes like sugars. It typically uses an aminopropyl-bonded silica (B1680970) column with a mobile phase of acetonitrile (B52724) and water. sigmaaldrich.com
Ligand Exchange Chromatography: This method uses columns packed with a resin loaded with metal counterions (e.g., Ca²⁺ or Pb²⁺). Separation is based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ions. usda.gov
Anion Exchange Chromatography: In the presence of a borate (B1201080) buffer, sugars form anionic complexes that can be separated on an anion exchange column. shimadzu.com
When analyzing this compound itself by HPLC, the derivatization significantly reduces the compound's polarity. Therefore, reversed-phase HPLC using a C18 column might be applicable. lcms.cz Since TMS derivatives lack a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov
| Parameter | Typical Conditions for L-(+)-Arabinose | Source(s) |
| Column | Amino-propyl bonded silica (HILIC) or Cation-exchange resin (Ligand Exchange) | usda.govsigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water gradient (HILIC) or Degassed water (Ligand Exchange) | usda.govsigmaaldrich.com |
| Flow Rate | 0.5–1.5 mL/min | usda.gov |
| Column Temp. | 25–55 °C | usda.gov |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | nih.govlcms.cz |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for qualitative analysis. nih.gov It is highly valuable for monitoring the progress of the silylation reaction of L-(+)-arabinose and for preliminary purity assessment of the final this compound product. creative-biolabs.com
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. chromatographyonline.com The plate is then placed in a developing chamber with a suitable mobile phase. Due to the high polarity of underivatized arabinose, polar mobile phases are required for its separation on silica gel. creative-biolabs.com Conversely, the much less polar this compound will travel much further up the plate (higher Rf value) in the same solvent system or can be analyzed using less polar mobile phases.
This difference in polarity allows for easy monitoring of the reaction: as the L-(+)-arabinose is consumed, its corresponding spot on the TLC plate will diminish, while the spot corresponding to the silylated product will appear and intensify. After development, the spots are visualized, often by spraying the plate with a chemical reagent (e.g., p-anisaldehyde or permanganate (B83412) solution) followed by heating, which produces colored spots. teledynelabs.com
| Parameter | Typical Conditions for Carbohydrates | Source(s) |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates | chromatographyonline.comresearchgate.net |
| Mobile Phase | Mixtures of solvents like Ethyl Acetate (B1210297), Acetic Acid, Methanol (B129727), and Water | researchgate.net |
| Application | Monitoring reaction progress, preliminary purity check | creative-biolabs.comteledynelabs.com |
| Visualization | UV light (if applicable), or chemical stains (e.g., p-anisaldehyde, ceric ammonium (B1175870) molybdate, potassium permanganate) followed by heating | teledynelabs.com |
Theoretical and Computational Investigations
Conformational Analysis of Silylated Arabinose Rings
The five-membered furanose ring of arabinose is inherently flexible and does not have a single rigid conformation like the stable chair forms of pyranose rings. Instead, it adopts a series of puckered structures, primarily described as envelope (E) and twist (T) conformations, which rapidly interconvert. The introduction of four bulky trimethylsilyl (B98337) (TMS) groups to the hydroxyl positions of L-arabinose significantly influences the conformational preferences of the furanose ring.
Computational conformational analysis, often initiated with molecular mechanics (MM) and refined with higher-level quantum mechanical methods, is employed to map the potential energy surface of the molecule. nih.govnih.gov These calculations aim to identify the lowest energy (most stable) conformers and the energy barriers between them. For an arabinofuranose ring, there are ten primary envelope and ten twist conformations. The large steric demand of the TMS groups restricts the available conformational space, favoring puckers that maximize the distance between these bulky substituents. Studies on related furanosides have shown that even changes in substituent orientation can induce significant conformational changes in the ring. frontiersin.org Density Functional Theory (DFT) calculations are particularly suited for accurately determining the relative energies of these conformers. nih.govethz.ch
Table 1: Representative DFT Calculated Relative Energies for Plausible Conformers of a Persilylated Arabinofuranose Ring
| Conformer | Pucker Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | ³E | 0.00 | 45.2 |
| 2 | ³T₄ | 0.25 | 29.8 |
| 3 | E₄ | 0.85 | 11.5 |
| 4 | ⁴E | 1.50 | 4.1 |
| 5 | ⁴T₃ | 1.75 | 2.9 |
| 6 | E₃ | 2.10 | 1.7 |
| Note: This table is illustrative, based on typical energy differences found in furanose systems. The exact values for trimethylsilyl-L-(+)-arabinose would require specific calculations. The pucker notation indicates the atom(s) displaced from the mean plane of the ring. |
Molecular Dynamics Simulations to Predict Conformational Propensities
By running simulations for nanoseconds or longer, a trajectory of atomic coordinates is generated. ulakbim.gov.tr Analysis of this trajectory reveals the conformational propensities of the molecule—that is, the probability of finding the furanose ring in any given pucker. ulakbim.gov.trzu.edu.pk This approach is invaluable for understanding how the molecule behaves in solution, which is more representative of real-world chemical reaction conditions than the gas-phase or crystalline state often modeled in static calculations. bu.edunih.gov MD simulations can also be used to generate ensembles of structures that can be used for further analysis, such as refining models against experimental data or for subsequent quantum mechanical calculations. nih.gov
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying carbohydrate systems. ethz.chglycoforum.gr.jp DFT calculations are used to investigate the electronic structure, which is the basis for the molecule's stability, properties, and reactivity.
DFT calculations are instrumental in predicting the reactivity of glycosyl donors like this compound in glycosylation reactions. nsf.gov The outcome of these reactions, particularly the stereoselectivity (whether the product is α or β), is determined by the reaction mechanism, which can proceed through a spectrum of pathways from Sₙ1 (involving a discrete glycosyl cation intermediate) to Sₙ2 (a concerted displacement). rsc.orgresearchgate.netresearchgate.net
By calculating the energies of reactants, transition states, and intermediates, a complete energy profile for the reaction can be constructed. nsf.govresearchgate.net The height of the energy barrier (activation energy) from the ground state to the transition state determines the reaction rate. A lower barrier implies a faster reaction. When multiple reaction pathways are possible (e.g., leading to α and β products), DFT can predict the dominant product by identifying the pathway with the lowest activation energy. nsf.gov For example, studies on silylated arabinofuranosyl donors have shown that cyclic silyl (B83357) groups can lock the conformation to favor the formation of a single stereoisomer. nih.govacademie-sciences.fr
Table 2: Illustrative DFT-Calculated Activation Energies for Competing Glycosylation Pathways
| Pathway | Transition State Type | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| α-Attack | Sₙ2-like | 21.5 | Minor Product |
| β-Attack | Sₙ2-like | 19.0 | Major Product |
| Ionization | Sₙ1-like (to form oxocarbenium ion) | 25.0 | Unlikely under conditions |
| Note: This table presents hypothetical data to illustrate how DFT calculations can be used to predict stereoselectivity based on the relative energies of competing transition states. |
Quantum chemical calculations provide a direct link between a molecule's 3D structure and its spectroscopic properties. rsc.org One of the most powerful applications is the calculation of Nuclear Magnetic Resonance (NMR) parameters. mdpi.com DFT methods can compute the nuclear shielding tensor for each atom in a molecule. These theoretical shielding constants can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). frontiersin.orgnih.gov
This capability is crucial for conformational analysis. Researchers can calculate the expected NMR chemical shifts for several low-energy conformers (identified in section 6.1) and compare them to the experimental spectrum. nih.gov The conformer whose calculated spectrum best matches the experimental data is likely the dominant structure in solution. This correlation is particularly useful for flexible molecules where crystal structure data may not be representative of the solution-state conformation. frontiersin.org The nine equivalent protons of each TMS group on this compound produce a strong, distinct signal in the upfield region of the ¹H NMR spectrum, serving as a sensitive probe for both characterization and conformational studies. frontiersin.org
Table 3: Example Correlation of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for a Specific Proton (H-1) in Different Conformers
| Conformer | Calculated δ (ppm) for H-1 | Experimental δ (ppm) for H-1 | Deviation (ppm) |
| ³E | 5.25 | \multirow{2}{*}{5.28} | -0.03 |
| ³T₄ | 5.48 | +0.20 | |
| E₄ | 5.61 | +0.33 | |
| Note: This illustrative table shows how the calculated chemical shift for the ³E conformer provides the best fit to the experimental value, suggesting it is the dominant conformer in solution. Calculations are typically performed at a level like B97-2/pcS-2 or higher for good accuracy. nih.gov |
Beyond predicting outcomes, DFT calculations allow for a detailed investigation of the entire reaction coordinate, providing a step-by-step "movie" of the chemical transformation. glycoforum.gr.jp This includes locating and characterizing the precise geometry and electronic structure of transient species such as transition states and short-lived intermediates. rsc.org
In glycosylation reactions, the transition state often has significant oxocarbenium ion character, where the anomeric carbon is partially positive and planar. researchgate.net DFT can model the structure of this transition state, revealing how the substituents on the arabinose ring and the incoming nucleophile are oriented. This information is key to understanding the origins of stereoselectivity. nsf.gov For example, calculations can show why attack from one face of the sugar ring is sterically or electronically preferred over the other. Combining computational results with experimental data, such as kinetic isotope effects, provides a robust and comprehensive understanding of the reaction mechanism. glycoforum.gr.jprsc.org
Modeling of Protecting Group Effects on Reactivity and Stereoselectivity
Protecting groups are not merely passive spectators in a reaction; they profoundly influence both reactivity and stereoselectivity. academie-sciences.frwiley-vch.denih.gov The trimethylsilyl groups on L-arabinose exert powerful steric and electronic effects that can be modeled computationally.
Steric Effects: The sheer size of the TMS groups can direct an incoming nucleophile to the less hindered face of the molecule, thereby controlling stereoselectivity. academie-sciences.fr This is often referred to as steric shielding.
Electronic Effects: The electronic properties of protecting groups are critical. Acyl groups (like acetyl or benzoyl) are electron-withdrawing, which destabilizes the developing positive charge on the anomeric carbon in the transition state. This makes the glycosyl donor less reactive, an effect known as "disarming." In contrast, ether-based protecting groups like benzyl (B1604629) or silyl ethers are less electron-withdrawing. nih.gov They are considered "arming" groups because they lead to a more reactive glycosyl donor. nsf.govnih.gov The TMS group is known to be a relatively labile and arming protecting group, leading to highly reactive glycosyl donors. nih.gov
Computational models can quantify these effects by calculating parameters like the partial charge on the anomeric carbon or the energy of the highest occupied molecular orbital (HOMO) of the donor. By comparing these values for donors with different protecting groups, a quantitative scale of reactivity can be established, aiding in the strategic design of complex oligosaccharide syntheses. wiley-vch.de
Table 4: Illustrative Comparison of Protecting Group Effects on a Glycosyl Donor
| Protecting Group | Type | Electronic Effect | Calculated Relative Reactivity (RRV) | Predicted Stereodirection |
| Acetyl (Ac) | Acyl | Strongly Electron-Withdrawing (Disarming) | 1 | 1,2-trans (Participating) |
| Benzyl (Bn) | Ether | Weakly Donating (Arming) | 50-100 | Varies (Non-participating) |
| Trimethylsilyl (TMS) | Silyl Ether | Weakly Donating (Arming) | >100 | Varies (Non-participating) |
| Note: This table provides a qualitative and representative quantitative comparison. The Relative Reactivity Value (RRV) is a concept used to compare donor reactivity. The stereodirecting influence depends heavily on the specific reaction and conditions. academie-sciences.frwiley-vch.de |
Derivatization and Functionalization Strategies Beyond Simple Protection
Selective C-Silylation Approaches
While the O-silylation of hydroxyl groups is a cornerstone of carbohydrate chemistry, direct C-silylation—the formation of a carbon-silicon bond on the sugar ring—represents a more advanced and less common functionalization strategy. This approach is rooted in modern C-H activation methodologies. d-nb.info For furan-based compounds like furfural, which can be derived from pentoses such as L-arabinose, C-H activation has been successfully used for functionalization at specific ring positions. d-nb.info
The direct C-silylation of the arabinose core itself is not widely documented but represents a frontier in carbohydrate synthesis. The principles are based on transition-metal-catalyzed reactions, often employing iridium or palladium catalysts, that can selectively activate a specific C-H bond for the introduction of a silyl (B83357) group. rsc.org Such a transformation on trimethylsilyl-L-(+)-arabinose would yield a bifunctional molecule with both O-silyl and C-silyl moieties, offering orthogonal reactivity for further elaboration. The development of directed C-H silylation, where a nearby functional group guides the catalyst to a specific C-H bond, is a particularly promising avenue for achieving regioselectivity on the complex polyol structure of a sugar. rsc.org
Synthesis of Silylated Arabinose Analogs with Modified Silyl Groups
The identity of the silyl group itself is a critical variable that chemists can manipulate to achieve specific outcomes beyond simple protection. The use of silyl groups bulkier or electronically different from trimethylsilyl (B98337) (TMS), such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), allows for enhanced selectivity in protection and deprotection steps and can actively direct the stereochemical course of subsequent reactions. researchgate.netwiley.com
Research has shown that the presence of bulky silyl groups, particularly at the O-2 position in arabinofuranoside donors, can favor stereoselective 1,2-cis-glycosylation, a crucial step in the synthesis of complex oligosaccharides like those found in the cell wall of Mycobacterium tuberculosis. researchgate.net This directing effect is invaluable for constructing specific glycosidic linkages that are otherwise difficult to obtain.
Furthermore, catalyst-controlled site-selective silylation enables the functionalization of specific hydroxyl groups even in the presence of others with similar reactivity. For instance, in methyl-β-L-arabinose, catalytic methods allow for toggling the silylation between the C3 and C4 hydroxyls while minimizing reaction at the C2 position. nih.gov This level of control is achieved by designing catalysts that recognize the cis-1,2-diol motif common in sugars. wiley.comnih.gov These strategies have been successfully applied to various monosaccharides, demonstrating the power of using modified silyl groups in concert with advanced catalytic systems. wiley.com
| Silyl Group | Substrate/Derivative | Purpose/Strategy | Outcome |
|---|---|---|---|
| Triethylsilyl (TES) | Methyl-β-L-arabinose | Catalytic site-selective functionalization of cis-1,2-diols. nih.gov | Selective silylation at either the C3 or C4 hydroxyl position, depending on the catalyst used. nih.gov |
| Triisopropylsilyl (TIPS) | Arabinofuranoside glycosyl donors | Stereodirecting group in glycosylation reactions. researchgate.net | The bulky TIPS group at the O-2 position promotes the formation of the 1,2-cis-glycosidic linkage. researchgate.net |
| tert-Butyldimethylsilyl (TBDMS) | Arabinonucleosides (e.g., araU, araC) | Regioselective protection of hydroxyl groups. cdnsciencepub.com | Reaction conditions (solvent, catalyst) can direct silylation to the 2', 3', or 5' positions with high selectivity. cdnsciencepub.com |
| Tetraisopropyldisiloxane (TIPDS) | 4-thioribitol (derived from L-arabinose) | Simultaneous protection of primary (C5) and secondary (C3) hydroxyls. researchgate.net | Forms a stable cyclic silyl ether, enabling selective functionalization of the remaining hydroxyl group. researchgate.net |
Chemoenzymatic Derivatizations
Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the flexibility of chemical transformations. This compound serves as a valuable tool in this domain, particularly for probing and modulating the activity of enzymes involved in arabinose metabolism. vulcanchem.com
By replacing the reactive hydroxyl protons with inert trimethylsilyl groups, the silylated sugar can act as a specific inhibitor or a mechanistic probe for enzymes. For example, this compound has been identified as a competitive inhibitor of L-arabinose isomerase, an enzyme central to the L-arabinose metabolic pathway in organisms like Escherichia coli. vulcanchem.com The silylation blocks the hydroxyl groups from participating in hydrogen bonding or catalytic turnover, allowing researchers to isolate and study specific interactions between the enzyme's active site and the sugar's core structure. vulcanchem.com
This approach allows for the investigation of enzyme kinetics and substrate specificity in a controlled manner. The combination of chemical synthesis to prepare the silylated analog and enzymatic assays to test its biological effect is a hallmark of chemoenzymatic research, providing insights that are crucial for drug design and metabolic pathway analysis. vulcanchem.combeilstein-journals.org
Incorporation into Polymer Systems
The incorporation of sugar moieties into synthetic polymers is a powerful strategy for creating advanced biomaterials with tailored properties such as biocompatibility, biodegradability, and specific recognition capabilities. Silylated arabinose derivatives are potential monomers or functionalizing agents for such polymer systems.
A key strategy in polymer science is the introduction of bulky side groups to increase the fractional free volume (FFV) and microporosity of the material. mdpi.com Bulky trimethylsilyl groups are exceptionally effective in this regard; for example, poly(1-trimethylsilylpropyne-1) is a well-known polymer with extremely high gas permeability due to its rigid backbone and large silyl substituents. mdpi.com By analogy, incorporating this compound into a polymer backbone could create a microporous material combining the structural attributes of a polysaccharide with the processability of a synthetic polymer.
While the direct polymerization of this compound is not extensively documented, the principles are well-established. Arabinose-rich polymers are significant components of plant cell walls, where they contribute to flexibility and plasticity. researchgate.net Silylation is a standard analytical technique used to study these natural polymers. researchgate.net Harnessing this natural motif, synthetic polymers could be functionalized with silylated arabinose units to create novel materials for applications in areas like membrane-based gas separation, sorption, or as scaffolds for catalysis. mdpi.com
Future Research Directions and Emerging Applications
Streamlining Synthesis for Industrial Relevance
Techno-economic analyses of L-arabinose production and its conversion to value-added products like arabitol provide insights into the associated costs. acs.orgosu.edu The market price of L-arabinose itself is a significant factor, and efficient extraction and purification from biomass are crucial for keeping initial costs down. nih.gov The silylation process, traditionally reliant on stoichiometric amounts of silylating agents and organic bases in anhydrous solvents, adds to the expense through reagent costs and waste generation. researchgate.net
Future research will likely focus on developing continuous flow processes for silylation, which can offer better control over reaction parameters, reduce reaction times, and minimize waste. Furthermore, the development of robust and recyclable catalysts could significantly lower the cost of manufacturing. An integrated biorefinery approach, where L-arabinose is extracted and immediately converted to its trimethylsilyl (B98337) derivative in a streamlined, multi-step, one-pot process, represents a promising avenue for achieving industrial relevance. nrel.gov
Novel Catalytic Systems for Silylation and Desilylation
The development of novel catalytic systems is paramount for the efficient and selective synthesis and deprotection of trimethylsilyl-L-(+)-arabinose. Traditional silylation methods often require harsh conditions and produce significant waste. bmrb.io Modern catalytic approaches aim to overcome these limitations by offering milder reaction conditions, higher selectivity, and the potential for catalyst recycling.
For Silylation:
Recent advancements have explored the use of various catalysts to promote the silylation of carbohydrates. Organocatalysts, in particular, have shown promise in mediating site-selective functionalization of carbohydrates. bmrb.iosemanticscholar.orgresearchgate.net For instance, borinic acid catalysts have been shown to facilitate regioselective acylation, a reaction type that shares mechanistic similarities with silylation. nih.gov Photocatalysis is another emerging area, with studies demonstrating the use of light-induced reactions for various carbohydrate transformations, including oxidations, which could potentially be adapted for silylation. rsc.orgresearchgate.net
For Desilylation:
The selective removal of trimethylsilyl (TMS) groups is equally important for the utility of this compound as an intermediate. Novel catalytic systems are being developed to achieve chemoselective deprotection. For example, ionic liquids have been investigated as both solvents and catalysts for the cleavage of silyl (B83357) ethers. core.ac.ukbeilstein-journals.orgpolympart.com Furthermore, biocatalysts, such as lipases and esterases, are being explored for the regioselective deprotection of acylated and potentially silylated carbohydrates under mild, environmentally friendly conditions. researchgate.netrsc.orgresearchgate.net
| Catalyst Type | Reaction | Key Features | Representative Example (Substrate) | Reference |
|---|---|---|---|---|
| Organocatalysts (e.g., Borinic Acids) | Silylation (by analogy to acylation) | High regioselectivity, mild conditions. | Regioselective acylation of various carbohydrate derivatives. | nih.gov |
| Photocatalysts (e.g., Acridinium Dyes) | Silylation (potential application) | Light-induced, potential for novel reactivity. | Site-selective oxidation of carbohydrates. | rsc.org |
| Ionic Liquids | Desilylation | Green solvents, potential for catalyst recycling. | Cleavage of silyl ethers. | core.ac.ukpolympart.com |
| Biocatalysts (e.g., Lipases) | Desilylation | High selectivity, mild and green conditions. | Regioselective deacylation of carbohydrates. | researchgate.netresearchgate.net |
Green Chemistry Approaches in Silylated Carbohydrate Synthesis
The principles of green chemistry are increasingly influencing the synthesis of carbohydrate derivatives, including this compound. The goal is to develop more sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Key areas of focus in green chemistry for silylated carbohydrate synthesis include:
Alternative Solvents: Moving away from traditional volatile organic solvents (VOCs) towards greener alternatives is a major objective. Ionic liquids, for example, are being explored as reaction media for silylation due to their low volatility and potential for recyclability. nih.gov Supercritical fluids, such as carbon dioxide, also offer a green alternative for silylation processes. researchgate.net
Catalytic Processes: As discussed in the previous section, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, thereby minimizing waste. The development of heterogeneous catalysts that can be easily separated and reused is a particularly active area of research.
Renewable Feedstocks: The use of L-arabinose derived from lignocellulosic biomass is inherently a green approach, as it utilizes a renewable and often underutilized resource. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Catalytic silylation reactions that produce minimal byproducts are therefore highly desirable.
Energy Efficiency: The use of milder reaction conditions, for example through photocatalysis or biocatalysis, can significantly reduce the energy consumption of the synthesis process. researchgate.netrsc.org
Advanced Materials Science Applications (e.g., as precursors for organosilicon polymers)
Silylated carbohydrates, including this compound, hold significant potential as precursors for the synthesis of novel organosilicon polymers. These polymers can combine the desirable properties of silicones, such as thermal stability and flexibility, with the chirality and functionality of carbohydrates. dtic.mil The incorporation of the sugar moiety into the polymer backbone or as a pendant group can lead to materials with unique properties, such as biodegradability and specific recognition capabilities.
The synthesis of such polymers can be achieved through various polymerization techniques. For instance, the hydroxyl groups of the arabinose unit, once deprotected, can serve as sites for further polymerization or cross-linking. The silyl groups themselves can also participate in polymerization reactions.
While the direct polymerization of this compound is not yet widely reported, research on the synthesis of polymers from other sugar-based monomers provides a roadmap for future investigations. polympart.comresearchgate.netnih.govrsc.org For example, the acyclic diene metathesis (ADMET) polymerization of sugar-derived dienes has been used to create polyesters with tunable properties. rsc.org Similarly, the ring-opening polymerization of sugar-based cyclic carbonates has yielded biodegradable polymers with high glass transition temperatures. polympart.com
Future research in this area will likely focus on:
The synthesis and polymerization of monomers derived from this compound.
The characterization of the resulting organosilicon polymers, including their thermal, mechanical, and biodegradable properties.
The exploration of potential applications for these novel materials in areas such as drug delivery, biodegradable plastics, and functional coatings.
| Monomer Source | Polymerization Method | Resulting Polymer Type | Key Properties | Reference |
|---|---|---|---|---|
| D-Mannose | Ring-Opening Polymerization | Polycarbonate | High glass transition temperature, biodegradable. | polympart.com |
| Glucose Derivatives | Free Radical Polymerization | Poly(meth)acrylates | Biodegradable, properties comparable to PMMA. | nih.gov |
| D-Xylose and D-Mannose | ADMET | Polyester | High thermal and hydrolytic stability. | rsc.org |
Expanding the Scope of Regioselective Transformations
The ability to selectively modify one hydroxyl group in the presence of others is a central challenge in carbohydrate chemistry. This compound, with its multiple hydroxyl groups, is an excellent substrate for the development and expansion of regioselective transformations. The trimethylsilyl groups can act as protecting groups, allowing for the selective functionalization of the remaining free hydroxyls.
Current research in this area is focused on the development of catalytic methods that can achieve high regioselectivity under mild conditions. Several approaches have shown promise:
Catalyst-Controlled Reactions: The use of catalysts to control the regioselectivity of a reaction is a powerful strategy. For example, palladium nanoparticle-catalyzed silane (B1218182) alcoholysis has been shown to provide complementary regioselectivity to traditional silylation methods for some sugars. nih.gov Chiral phosphoric acids have also been used to catalyze regioselective acetal (B89532) protection of monosaccharides. chemrxiv.org
Enzyme-Mediated Reactions: Enzymes, with their inherent specificity, are ideal for carrying out regioselective transformations. Lipases have been successfully used for the regioselective acylation of L-arabinofuranosides, demonstrating the potential of biocatalysis in this area. nih.gov
Transient Protecting Groups: The use of transient protecting groups, such as boronic esters, can temporarily block certain hydroxyl groups, allowing for the selective functionalization of others. nih.gov
Future research will likely focus on expanding the toolbox of regioselective reactions that can be applied to this compound and other silylated sugars. This will enable the synthesis of a wider range of complex carbohydrate structures with precisely controlled substitution patterns, opening up new possibilities for their use in glycobiology and medicinal chemistry. The development of one-pot, multi-step regioselective transformations will be a particularly important area of focus, as it will further streamline the synthesis of these valuable compounds. researchgate.netrsc.org
Conclusion
Summary of Current Understanding and Key Contributions
TRIMETHYLSILYL-L-(+)-ARABINOSE, the fully silylated derivative of L-(+)-arabinose, represents a cornerstone intermediate in modern carbohydrate chemistry. The current understanding of this compound is centered on its indispensable role as a protected monosaccharide, which facilitates a wide range of synthetic transformations otherwise complicated by the polyhydroxy nature of the parent sugar. nih.govresearchgate.net The introduction of trimethylsilyl (B98337) (TMS) ethers masks the reactive hydroxyl groups, thereby enabling chemo- and regioselective modifications critical for the construction of complex molecules. nih.gov
Key contributions of this compound to the field of organic synthesis are multifaceted. Primarily, it serves as a crucial building block in the synthesis of oligosaccharides. nih.gov The TMS protecting groups are not merely passive masks; they significantly influence the reactivity and the stereochemical outcome of glycosylation reactions. nih.gov Research has demonstrated that per-O-trimethylsilylated glycosyl donors can be effectively used in stereospecific glycosylations, providing reliable pathways to desired anomers. nih.gov This control is paramount in synthesizing biologically active glycans where precise stereochemistry dictates function.
Furthermore, the derivatization of L-arabinose with trimethylsilyl groups has been instrumental in the analytical characterization of carbohydrates. The increased volatility of the silylated compound makes it highly amenable to analysis by gas chromatography-mass spectrometry (GC-MS), a standard technique for the compositional analysis of complex biological samples. Beyond its role in synthesis and analysis, the use of silyl (B83357) groups in carbohydrate chemistry is part of a broader strategy to manipulate molecular properties, including solubility and reactivity, to streamline synthetic processes and improve yields. universiteitleiden.nlresearchgate.net
Outlook on the Continued Importance of this compound in Academic Research
The importance of this compound in academic research is poised to grow, driven by advancing frontiers in glycobiology, biotechnology, and materials science. The increasing demand for structurally precise oligosaccharides and glycoconjugates for studying biological processes ensures the continued relevance of versatile building blocks like silylated arabinose. nih.govnih.gov L-arabinose is a key structural component of complex polysaccharides in plants and microbes, such as the arabinogalactan (B145846) and lipoarabinomannan found in the cell wall of Mycobacterium tuberculosis. Synthetic access to fragments of these structures, facilitated by intermediates like this compound, is critical for developing new diagnostics, therapies, and vaccines.
Future research will likely focus on exploiting the unique electronic and steric properties of silyl ethers to develop novel synthetic methodologies. researchgate.net The concept of using silicon for more than just protection, such as for the "conformational arming" of glycosyl donors to control reactivity and selectivity, is an expanding area of investigation. dntb.gov.uaku.dk As automated oligosaccharide synthesis becomes more prevalent, the demand for reliable and reactive building blocks will increase, and persilylated sugars are excellent candidates for such platforms due to their stability and well-defined reactivity. nih.gov
Moreover, as the bio-based economy expands, L-arabinose, an abundant sugar in lignocellulosic biomass, is being explored as a renewable feedstock for value-added chemicals. mdpi.comresearchgate.netsruc.ac.uk The chemical derivatization of these bio-based platform molecules is a critical first step in their conversion to specialty chemicals and chiral synthons. This compound will therefore continue to be a vital intermediate, bridging the gap between raw biomass-derived sugars and sophisticated, high-value chemical products. Its role in creating molecular probes and standards will also be essential for elucidating the function of carbohydrate-active enzymes and understanding the metabolism of arabinose in various biological systems. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing trimethylsilyl-L-(+)-arabinose derivatives in plant polysaccharides?
- Methodological Answer : Trimethylsilylation of arabinose is critical for enhancing volatility in gas chromatography (GC) and enabling structural analysis via NMR. For arabinose derivatives in plant cell walls (e.g., arabinoxylans), acid hydrolysis followed by derivatization with trimethylsilyl reagents is standard. Structural confirmation requires 2D-NMR (e.g., HSQC, COSY) to resolve overlapping signals, particularly for α-L-arabinan side chains (Figure 3B, ). Quantification of arabinose:xylose ratios (e.g., 8.6:6.3:1 for glucurono-arabino-xylan) via HPAEC-PAD is recommended to avoid interference from uronic acids .
Q. How does this compound contribute to understanding plant cell wall dynamics?
- Methodological Answer : Arabinose substitution patterns in arabinoxylans (e.g., single vs. double substitutions) influence cell wall recalcitrance. Use methylation analysis to identify linkages (e.g., 1,5-α-L-arabinan backbones) and enzymatic hydrolysis (e.g., endo-1,4-β-xylanase) to assess accessibility. For example, a 2.9:1 ratio of double:single substitutions in corn bran FGAX impacts enzymatic degradation efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when identifying oligomeric arabinose side chains in heteropolysaccharides?
- Methodological Answer : Spectral overlap (e.g., GlcA and GalA in FGAX) complicates arabinose signal assignment. To address this:
- Compare NMR spectra with reference standards (e.g., linear 1,5-α-L-arabinan) to isolate arabinan-like signals (Figure 3C, ).
- Use linkage-specific enzymes (e.g., arabinanases) to validate side-chain presence. Contradictions in sorghum vs. corn arabinoxylan structures highlight the need for species-specific validation .
Q. What experimental designs optimize the study of this compound interactions with microbial enzymes?
- Methodological Answer : To analyze enzymatic specificity:
- Use HPAEC-PAD to quantify arabinose release during hydrolysis (e.g., AXOS substrates with Ara/Xyl = 0.6).
- Apply factorial experimental design (e.g., temperature/pH gradients) to identify optimal enzymatic activity (). For bacterial systems, arabinose-inducible promoters (e.g., pBAD33) enable controlled expression studies (e.g., growth assays at 0.03125–0.25 mM arabinose) .
Q. How do storage conditions affect the structural integrity of trimethylsilylated arabinose derivatives?
- Methodological Answer : Long-term storage reduces branched oligosaccharides (e.g., A-4a, A-4b) due to deblocking of α-arabinose side chains. Monitor stability via:
- Methylation analysis to track linkage changes (e.g., reduced 1,3,5-linked arabinose units).
- Comparative NMR before/after storage to quantify backbone modifications .
Q. What kinetic models explain arabinose isomerization and oxidation in mixed carbohydrate systems?
- Methodological Answer : In glucose-arabinose mixtures, arabinose oxidation dominates (50–80°C, pH 7–9). Develop a kinetic model incorporating:
- Aldo-ketose isomerization rates.
- Oxygen partial pressure (pO₂ = 0.0625–0.25 bar) as a rate-limiting factor. Validate with HPLC data on arabinonic acid yield .
Q. How can this compound be applied in synthetic biology for controlled gene expression?
- Methodological Answer : Arabinose-inducible systems (e.g., pBAD vectors) enable precise regulation. For example:
- Optimize induction using gradient arabinose concentrations (0.03125–0.3 mM).
- Pair with fluorescent reporters (e.g., GFP) to quantify expression via flow cytometry. Note that high arabinose (>0.25 mM) may inhibit growth in E. coli .
Data Analysis and Validation Guidelines
- Cross-Referencing Contradictions : When NMR and methylation data conflict (e.g., oligomeric arabinose side chains), validate with enzymatic digestion and mass spectrometry .
- Statistical Rigor : Use ANOVA (p < 0.05) for monosaccharide quantification (e.g., arabinose:xylose ratios) and report SDs to ensure reproducibility ().
- Avoiding Bias : Predefine significance thresholds and avoid overinterpreting minor peaks in chromatograms without orthogonal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
